An In-depth Technical Guide to the Synthesis and Characterization of Chlorobis(ethylene)rhodium(I) Dimer
An In-depth Technical Guide to the Synthesis and Characterization of Chlorobis(ethylene)rhodium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chlorobis(ethylene)rhodium(I) dimer, a pivotal organometallic complex with significant applications in catalysis. This document details the established synthetic protocols and provides a thorough analysis of its structural and spectroscopic properties, presented in a clear and accessible format for researchers in chemistry and drug development.
Introduction
Chlorobis(ethylene)rhodium(I) dimer, with the chemical formula [RhCl(C₂H₄)₂]₂, is a red-orange, air-sensitive solid that serves as a versatile precursor for the synthesis of a wide array of rhodium(I) catalysts.[1] Often referred to as Cramer's dimer, after Richard Cramer who first reported its synthesis, this complex is valued for the lability of its ethylene (B1197577) ligands, which are readily displaced by other olefins or donor ligands.[1] This reactivity makes it an essential starting material for the preparation of homogeneous catalysts used in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.[2][3]
Synthesis of Chlorobis(ethylene)rhodium(I) Dimer
The synthesis of chlorobis(ethylene)rhodium(I) dimer involves the reduction of a rhodium(III) salt in the presence of ethylene. The most widely adopted and reliable method is adapted from the procedure detailed in Inorganic Syntheses.
Reaction Principle
The synthesis proceeds via the reduction of hydrated rhodium(III) chloride by ethylene in an aqueous methanol (B129727) solution. In this reaction, ethylene serves as both a reducing agent (being oxidized to acetaldehyde) and a ligand.[1] The overall reaction is as follows:
2 RhCl₃·3H₂O + 6 C₂H₄ → [RhCl(C₂H₄)₂]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1]
Experimental Protocol
Materials and Equipment:
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Hydrated rhodium(III) chloride (RhCl₃·xH₂O)
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Methanol, reagent grade
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Ethylene gas, high purity
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Deionized water
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Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a condenser
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Gas dispersion tube (fritted glass bubbler)
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Inert atmosphere setup (e.g., Schlenk line or glovebox)
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Standard glassware for filtration and washing
Procedure:
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In a three-necked round-bottom flask, dissolve hydrated rhodium(III) chloride in a mixture of methanol and deionized water.
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Purge the flask with a slow stream of nitrogen or argon to establish an inert atmosphere.
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Introduce ethylene gas into the solution through a gas dispersion tube while stirring vigorously. The reaction is typically carried out at room temperature.
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Continue bubbling ethylene through the solution. The reaction progress is indicated by a color change of the solution to a reddish-orange and the precipitation of the product. The reaction is typically run for several hours.
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Once the reaction is complete, stop the ethylene flow and maintain the inert atmosphere.
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Collect the precipitated red-orange solid by filtration under an inert atmosphere.
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Wash the product sequentially with small portions of cold methanol and diethyl ether to remove any unreacted starting materials and byproducts.
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Dry the final product under vacuum. Due to the lability of its ligands, this complex is generally not purified by recrystallization.[1]
Yield:
Typical yields for this synthesis are in the range of 70-75%.
Characterization of Chlorobis(ethylene)rhodium(I) Dimer
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are commonly employed.
Physical and Chemical Properties
A summary of the key physical and chemical properties of chlorobis(ethylene)rhodium(I) dimer is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [4] |
| Molar Mass | 388.93 g/mol | [4] |
| Appearance | Red-orange or rust-colored crystalline powder | [1][5] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
| Stability | Air-sensitive |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethylene ligands. Due to the dynamic nature of the ethylene coordination, the signals may be broad.
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¹³C NMR: The carbon NMR spectrum provides information about the carbon environment of the ethylene ligands.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the characteristic vibrational modes of the ethylene ligands. The coordination of ethylene to the rhodium center results in a shift of the C=C stretching frequency compared to free ethylene.
Note: While many sources confirm the use of IR for characterization, a detailed spectrum with peak assignments is not consistently reported.
Structural Analysis
X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. The solid-state structure of chlorobis(ethylene)rhodium(I) dimer reveals a dimeric structure with two bridging chloride ions. Each rhodium atom is coordinated to two ethylene ligands and two bridging chlorides in a roughly square-planar geometry.
Note: While the dimeric structure is well-established, detailed crystallographic information files (CIF) are not readily accessible in open databases.
Logical Relationships and Workflows
The synthesis and characterization of chlorobis(ethylene)rhodium(I) dimer follow a logical workflow, from the initial reaction to the final structural confirmation.
Caption: Synthesis and Purification Workflow
The diagram above illustrates the key stages in the synthesis and purification of chlorobis(ethylene)rhodium(I) dimer.
The structural relationship of the dimer can be visualized as follows:
Caption: Molecular Structure of the Dimer
This diagram depicts the bridged dimeric structure of chlorobis(ethylene)rhodium(I) dimer, highlighting the coordination of the ethylene and chloride ligands to the rhodium centers.
Conclusion
Chlorobis(ethylene)rhodium(I) dimer is a cornerstone precursor in rhodium-based catalysis. Its synthesis, while requiring handling under inert atmosphere, is a well-established and reproducible procedure. The characterization of this complex confirms its unique dimeric structure with labile ethylene ligands, which is the key to its extensive utility in the synthesis of more complex and specialized catalysts. This guide provides the essential technical details for its preparation and analysis, serving as a valuable resource for researchers in the field.
References
- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Chlorobis(ethylene)rhodium(I) Dimer | 12081-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Chlorobis(ethylene)rhodium(I) Dimer | C8H16Cl2Rh2-2 | CID 45357812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. strem.com [strem.com]
